4-Methyl-2-oxovaleric acid

Description

Ketoleucine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Methyl-2-oxopentanoic acid has been reported in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.

Ketoleucine is a metabolite that accumulates in Maple Syrup Urine Disease (MSUD) and shown to compromise brain energy metabolism by blocking the respiratory chain; this is of relevance to the understanding of the pathophysiology of the neurological dysfunction of MSUD patients. (A3497).

Ketoleucine is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

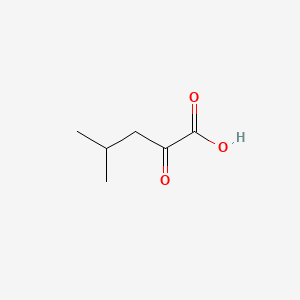

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJNAXTPSGJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt) | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061157 | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow liquid; fruity aroma | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

32 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.058 | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

816-66-0 | |

| Record name | 4-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-KETOISOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUJ8AH400 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 10 °C | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-oxovaleric Acid: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC), is a key branched-chain keto acid (BCKA) derived from the essential amino acid leucine.[1] It serves as a critical intermediate in leucine metabolism and has garnered significant interest in various research fields, including metabolic disorders, sports nutrition, and neurology. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and visualizations of its metabolic context.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below.

Synonyms and Identifiers

To facilitate comprehensive literature searches, a list of common synonyms and chemical identifiers is provided.

| Identifier Type | Value |

| IUPAC Name | 4-methyl-2-oxopentanoic acid |

| Common Synonyms | α-Ketoisocaproic acid, Ketoleucine, 2-Oxoisocaproic acid, α-KIC |

| CAS Number | 816-66-0[2] |

| Molecular Formula | C6H10O3[2] |

| Molecular Weight | 130.14 g/mol [2] |

| InChI Key | BKAJNAXTPSGJCU-UHFFFAOYSA-N[1] |

Physicochemical Data

Quantitative physicochemical data are crucial for experimental design and interpretation.

| Property | Value | Source |

| Melting Point | 8-10 °C | [2] |

| Boiling Point | 82-83 °C at 11 mmHg | [2] |

| Density | 1.055 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.431 | [2] |

| Solubility | Soluble in water | [2] |

Biological Significance

This compound plays a pivotal role in cellular metabolism, primarily through its connection to leucine. The degradation of leucine in muscle tissue leads to the formation of this keto acid, a process that also contributes to the synthesis of other amino acids like alanine and glutamate.[1] In the liver, this compound can be converted into various important molecules, including cholesterol and acetyl-CoA.[1]

Notably, elevated levels of this compound are a key biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the inability to properly break down branched-chain amino acids.[1] Conversely, its potential therapeutic applications are also under investigation. Studies have explored its use as a nutritional supplement to enhance physical performance and reduce muscle damage.[1]

Signaling Pathway Involvement

The metabolic effects of leucine and, by extension, this compound, are partly mediated through the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of mTORC1, a key complex in this pathway.[3][4]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of α-keto acids, a common laboratory-scale approach involves the oxidation of the corresponding α-hydroxy acid or the transamination of the parent amino acid. A specific method for the synthesis of 4-methylvaleric acid, a related compound, involves a one-carbon α-ketoacid elongation pathway from 4-methyl-2-oxovalerate, highlighting the enzymatic interconversion possibilities.[5][6][7] For direct synthesis, enzymatic conversion from L-leucine using an L-amino acid oxidase can be employed, followed by purification.

General Enzymatic Synthesis Protocol:

-

Reaction Setup: Dissolve L-leucine in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Enzyme Addition: Add L-amino acid oxidase to the solution. The enzyme concentration and reaction time will need to be optimized.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the disappearance of leucine or the appearance of this compound using techniques like HPLC.

-

Termination: Stop the reaction by denaturing the enzyme, for example, by adding a strong acid or by heat inactivation.

-

Purification: Proceed with the purification of the product.

Purification of this compound

Purification of α-keto acids from a reaction mixture or biological sample is crucial for accurate downstream analysis. A combination of extraction and chromatographic techniques is often employed.

General Purification Protocol:

-

Acidification and Extraction: Acidify the reaction mixture or biological sample to protonate the carboxylic acid group. Extract the this compound into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Chromatography: For higher purity, employ column chromatography. A silica gel column can be used with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the target compound from impurities. Monitor the fractions using thin-layer chromatography (TLC).

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

Accurate quantification of this compound in biological matrices is essential for metabolic studies. HPLC and GC-MS are commonly used techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the determination of α-oxoacids.[8]

-

Derivatization: Derivatization is often necessary to enhance detection.

-

Column: A C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection is frequently used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high sensitivity and specificity for the analysis of volatile compounds. Derivatization is required to make the keto acid volatile.

-

Sample Preparation: Extract the organic acids from the sample.

-

Derivatization: A two-step derivatization is common for keto acids:

-

GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for targeted analysis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the metabolic effects of this compound in a cell culture model.

This workflow provides a structured approach, starting from cell culture and treatment, followed by multi-omics analysis, and culminating in data interpretation to understand the metabolic impact of this compound.

Conclusion

This compound is a metabolite of significant interest due to its central role in leucine metabolism and its potential implications for health and disease. This guide has provided a detailed overview of its fundamental properties, its involvement in the mTOR signaling pathway, and general protocols for its synthesis, purification, and analysis. The presented information and visualizations aim to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. Further investigation into the precise mechanisms of action of this keto acid will undoubtedly open new avenues for therapeutic interventions and a deeper understanding of metabolic regulation.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. This compound = 98.0 T 816-66-0 [sigmaaldrich.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metbio.net [metbio.net]

- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of α-Ketoisocaproic Acid in Leucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Ketoisocaproic acid (α-KIC), a key keto acid derived from the essential amino acid leucine, stands at a critical crossroads of nutrient signaling and metabolic regulation. As the initial product of leucine transamination, α-KIC's metabolic fate dictates cellular responses to nutrient availability, influencing protein synthesis, insulin secretion, and energy homeostasis. Its accumulation is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), highlighting its physiological significance. This technical guide provides an in-depth exploration of the multifaceted role of α-KIC in leucine metabolism, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of leucine metabolism, and visual representations of the intricate signaling pathways governed by α-KIC.

Introduction

Leucine, a branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule. The catabolism of leucine is initiated by its reversible transamination to α-Ketoisocaproic acid (α-KIC), a reaction catalyzed by branched-chain aminotransferases (BCATs).[1] This initial step is a critical regulatory point, as α-KIC can be either reaminated back to leucine or committed to irreversible degradation through the action of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] The metabolic disposition of α-KIC has profound implications for cellular function, impacting pathways central to cell growth, proliferation, and metabolic control. Dysregulation of α-KIC metabolism is implicated in various pathological states, most notably Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder characterized by the accumulation of BCAAs and their corresponding α-keto acids, leading to severe neurological damage.[3][4] This guide will delve into the core aspects of α-KIC's role in leucine metabolism, providing the necessary technical details for a comprehensive understanding.

Biochemical Pathways of α-Ketoisocaproic Acid Metabolism

The metabolic journey of α-KIC is a tightly regulated process involving two key enzymatic steps.

Formation of α-Ketoisocaproic Acid: The Role of Branched-Chain Aminotransferases (BCATs)

The conversion of leucine to α-KIC is a reversible transamination reaction catalyzed by BCATs.[1] These enzymes transfer the amino group from leucine to α-ketoglutarate, yielding α-KIC and glutamate. There are two main isoforms of BCAT: the cytosolic (BCATc) and the mitochondrial (BCATm). While BCATc is predominantly found in the brain, BCATm is widely distributed in various tissues, with skeletal muscle being a major site of BCAA transamination.[5]

The Fate of α-Ketoisocaproic Acid: The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

Once formed, α-KIC faces a critical metabolic branch point. It can either be reaminated to leucine, conserving the amino acid pool, or undergo oxidative decarboxylation by the BCKAD complex.[2] This multi-enzyme complex, located in the inner mitochondrial membrane, catalyzes the irreversible conversion of α-KIC to isovaleryl-CoA. This is the committed step in leucine catabolism. Isovaleryl-CoA then enters further metabolic pathways to ultimately produce acetyl-CoA and acetoacetate, highlighting the ketogenic nature of leucine.[1]

The activity of the BCKAD complex is tightly regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, BCKAD kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it. α-KIC itself is a potent inhibitor of BCKDK, creating a feedback mechanism where an accumulation of α-KIC promotes its own degradation by activating the BCKAD complex.[6]

Figure 1: Overview of the core pathway of leucine metabolism, highlighting the central role of α-Ketoisocaproic acid (KIC).

Quantitative Data in Leucine Metabolism

Understanding the quantitative aspects of leucine metabolism is crucial for researchers. The following tables summarize key kinetic parameters of the enzymes involved and the physiological concentrations of leucine and α-KIC.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Source |

| Branched-Chain Aminotransferase (BCAT) | Leucine | 83.5 ± 31.3 | 0.18 ± 0.05 U/mg | [4] |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) | α-Ketoisocaproic acid | 2.8-fold increase with S293A mutation | No change with S293A mutation | [7] |

Note: Vmax values can vary significantly depending on the tissue and purification methods. The provided value for BCAT is from a study on Thermoproteus tenax.

Concentrations of Leucine and α-Ketoisocaproic Acid

| Analyte | Sample Type | Condition | Concentration | Source |

| Leucine | Plasma | Normal (Fasting) | ~100 - 150 µM | [8] |

| Muscle | Normal (Rest) | ~100 - 200 nmol/g | [8] | |

| Plasma | MSUD | Markedly elevated | [3] | |

| α-Ketoisocaproic acid (KIC) | Plasma | Normal (Fasting) | ~30 - 60 µM | [8] |

| Muscle | Normal (Rest) | 49.4 ± 4.1 µmol/kg wet wt | [8] | |

| Muscle | Normal (Post-exercise) | 78.1 ± 6.5 µmol/kg wet wt | [8] | |

| Urine | Normal | 0 - 0.89 mmol/mol creatinine | [9] | |

| Plasma | MSUD | Markedly elevated | [3][4] | |

| Urine | MSUD | Markedly elevated | [3][4] |

Experimental Protocols

Accurate measurement of α-KIC and the activity of related enzymes is fundamental for research in this field. This section provides an overview of key experimental methodologies.

Quantification of α-Ketoisocaproic Acid by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific measurement of α-KIC in biological samples.

Principle: α-Keto acids are derivatized to form fluorescent or UV-absorbing compounds, which are then separated and quantified by HPLC. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB) which reacts with the α-keto group to form a highly fluorescent quinoxalinone derivative.[10]

Protocol Outline:

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a suitable mobile phase, often a gradient of acetonitrile and an aqueous buffer, to separate the derivatized α-KIC from other compounds.[10]

-

Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths.[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of α-KIC.

-

Quantify the α-KIC concentration in the samples by comparing their peak areas to the standard curve.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay

This assay measures the rate of oxidative decarboxylation of a labeled α-KIC substrate.

Principle: The activity of the BCKAD complex is determined by measuring the release of labeled CO2 from a [1-¹⁴C]- or [1-¹³C]-labeled α-KIC substrate.[14][15]

Protocol Outline:

-

Tissue Homogenization:

-

Homogenize fresh or frozen tissue samples in a buffer containing agents to preserve enzyme activity and inhibit proteases.[16]

-

-

Enzyme Reaction:

-

Incubate the tissue homogenate with a reaction mixture containing the labeled α-KIC substrate, cofactors (e.g., NAD+, Coenzyme A, thiamine pyrophosphate), and other necessary components.[17]

-

-

Trapping and Quantification of Labeled CO2:

-

Radiolabeled Substrate ([1-¹⁴C]KIC): Terminate the reaction by adding acid, which releases the ¹⁴CO2. Trap the evolved ¹⁴CO2 in a suitable trapping agent (e.g., a base-impregnated filter paper) and quantify the radioactivity using a scintillation counter.[17]

-

Stable Isotope-Labeled Substrate ([1-¹³C]KIC): Terminate the reaction and measure the enrichment of ¹³CO2 in the headspace of the reaction vessel using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[14]

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of CO2 production based on the amount of labeled CO2 generated over time and normalize it to the protein concentration of the tissue homogenate.

-

Stable Isotope Tracer Studies for Leucine Metabolism

This in vivo technique allows for the dynamic assessment of whole-body and tissue-specific leucine metabolism.

Principle: A stable isotope-labeled leucine tracer (e.g., [1-¹³C]leucine) is infused into a subject. By measuring the enrichment of the tracer and its metabolites (like ¹³CO2 and labeled α-KIC) in blood, expired air, and tissue samples, various parameters of leucine kinetics can be calculated, including flux, oxidation, and incorporation into protein.[1][18]

Protocol Outline:

-

Tracer Infusion:

-

Sample Collection:

-

Collect blood samples at regular intervals to measure the isotopic enrichment of leucine and α-KIC in the plasma.

-

Collect expired air samples to measure the enrichment of labeled CO2, which reflects leucine oxidation.[1]

-

Obtain tissue biopsies (e.g., muscle) to determine the incorporation of the labeled leucine into tissue protein.

-

-

Sample Analysis:

-

Analyze the isotopic enrichment of leucine, α-KIC, and CO2 using GC-MS or IRMS.[19]

-

-

Kinetic Modeling:

-

Use mathematical models to calculate key parameters of leucine metabolism, such as:

-

Leucine Flux (Rate of Appearance): The rate at which leucine enters the plasma pool from protein breakdown and dietary intake.

-

Leucine Oxidation: The rate at which leucine is irreversibly catabolized.

-

Non-oxidative Leucine Disposal: An indirect measure of the rate of leucine incorporation into protein.

-

-

α-Ketoisocaproic Acid and Cellular Signaling

Beyond its role as a metabolic intermediate, α-KIC, along with its precursor leucine, functions as a critical signaling molecule, influencing two of the most important pathways in cellular regulation: the mTOR and insulin signaling pathways.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR forms two distinct complexes, mTORC1 and mTORC2. Leucine and, by extension, α-KIC are potent activators of mTORC1.[2][20]

Mechanism of Activation:

Leucine and α-KIC promote the activation of mTORC1 through a series of steps that involve the Rag GTPases and the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb. While the precise sensor for leucine is still under investigation, its metabolite acetyl-CoA, derived from α-KIC catabolism, has been shown to positively regulate mTORC1 activity by promoting the acetylation of Raptor, a key component of mTORC1.[20]

Figure 2: Simplified diagram of the mTORC1 signaling pathway activation by leucine and its metabolite α-Ketoisocaproic acid (KIC).

The Insulin Signaling Pathway

The insulin signaling pathway is crucial for maintaining glucose homeostasis, primarily by promoting glucose uptake into skeletal muscle and adipose tissue. There is a complex interplay between BCAA metabolism and insulin sensitivity. Elevated levels of BCAAs and their metabolites, including α-KIC, have been associated with insulin resistance.

Mechanism of Interaction:

The activation of mTORC1 by leucine and α-KIC can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine sites. This inhibitory phosphorylation impairs the downstream signaling cascade initiated by insulin, including the activation of PI3K and Akt, which are essential for GLUT4 translocation to the cell membrane and subsequent glucose uptake. Therefore, while acutely stimulating protein synthesis, chronic elevation of leucine and α-KIC may contribute to the development of insulin resistance in skeletal muscle.

Figure 3: Interaction of the leucine/α-KIC-mTORC1 axis with the insulin signaling pathway in skeletal muscle.

Conclusion

Alpha-Ketoisocaproic acid is a pivotal metabolite in leucine metabolism, acting as a critical sensor and regulator of cellular nutrient status. Its intricate involvement in both anabolic and catabolic pathways, as well as its influence on key signaling networks like mTOR and insulin signaling, underscores its importance in health and disease. A thorough understanding of the biochemistry, regulation, and physiological roles of α-KIC is essential for researchers and drug development professionals seeking to modulate metabolic pathways for therapeutic benefit. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive foundation for future investigations into the complex and fascinating world of α-KIC and leucine metabolism. Further research into the precise molecular mechanisms governing α-KIC's actions will undoubtedly uncover new therapeutic targets for metabolic diseases and enhance our understanding of fundamental cellular processes.

References

- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 4. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The effects of high intensity exercise on muscle and plasma levels of alpha-ketoisocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo measurement of leucine metabolism with stable isotopes in normal subjects and in those with cirrhosis fed conventional and branched-chain amino acid-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tissue-specific characterization of mitochondrial branched-chain keto acid oxidation using a multiplexed assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

The Pivotal Role of α-Ketoleucine in Branched-Chain Amino Acid Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential nutrients that play critical roles in protein synthesis, energy homeostasis, and cell signaling. The catabolism of these amino acids is a tightly regulated process, and its dysregulation is implicated in various metabolic diseases, including insulin resistance and Maple Syrup Urine Disease (MSUD). Central to BCAA metabolism is α-ketoleucine, also known as α-ketoisocaproate (KIC), the α-keto acid analog of leucine. This technical guide provides an in-depth exploration of the multifaceted functions of ketoleucine within the BCAA pathways, its impact on key signaling networks such as the mechanistic target of rapamycin (mTOR) pathway, and its implications for therapeutic intervention. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Introduction

The branched-chain amino acids (BCAAs) are unique among essential amino acids as their initial catabolism occurs predominantly in extrahepatic tissues, primarily skeletal muscle.[1] This process is initiated by the reversible transamination of BCAAs into their respective branched-chain α-keto acids (BCKAs).[2] α-ketoleucine (α-ketoisocaproate, KIC) is the BCKA derived from leucine and serves as a critical metabolic intermediate. Beyond its role as a precursor for leucine synthesis, ketoleucine has emerged as a signaling molecule in its own right, influencing key cellular processes such as protein synthesis, insulin secretion, and glucose metabolism.[3][4]

Elevated levels of both BCAAs and their corresponding BCKAs, including ketoleucine, have been associated with metabolic disturbances such as insulin resistance and type 2 diabetes.[5] Conversely, defects in BCAA catabolism, specifically in the enzyme complex responsible for the irreversible degradation of BCKAs, lead to the rare but serious metabolic disorder, Maple Syrup Urine Disease (MSUD).[6][7] A thorough understanding of the function of ketoleucine is therefore paramount for developing therapeutic strategies for these conditions.

This guide will delve into the core functions of ketoleucine in BCAA pathways, providing a technical overview for researchers, scientists, and drug development professionals. We will explore its metabolic fate, its role as a signaling molecule, and the experimental approaches used to investigate its function.

The BCAA Metabolic Pathway and the Central Role of Ketoleucine

The catabolism of BCAAs is a multi-step process involving several key enzymes. The initial and reversible step is the transamination of leucine to ketoleucine, catalyzed by the enzyme branched-chain aminotransferase (BCAT).[2] This reaction is crucial for nitrogen balance and the synthesis of other amino acids.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-mTOR (Ser2448) antibody (28881-1-AP) | Proteintech [ptglab.com]

- 4. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 7. tandfonline.com [tandfonline.com]

4-Methyl-2-oxovaleric Acid: A Comprehensive Technical Guide on its Discovery, History, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine. While a normal metabolite, its accumulation is the hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its biochemical properties, the analytical methods for its quantification, and its pathological role in MSUD. The document includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Discovery and History

The story of this compound is intrinsically linked to the elucidation of Maple Syrup Urine Disease (MSUD). The timeline of its discovery is marked by key clinical observations and subsequent biochemical investigations.

1954: The First Clinical Description of a Mysterious Neurological Disorder

In 1954, Menkes and his colleagues described a familial neurodegenerative disorder in four infants who exhibited a peculiar maple syrup or burnt sugar odor in their urine.[1][2] This clinical observation was the first step towards identifying a new inborn error of metabolism, which they termed "maple sugar urine disease," later to be known as Maple Syrup Urine Disease (MSUD).[1][2]

1955-1960: Unraveling the Biochemical Basis of MSUD

Subsequent research by Dancis, Levitz, and Westall was pivotal in identifying the accumulating substances responsible for the disease's pathology. They demonstrated that the urine of affected infants contained high concentrations of the three branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding α-keto acids.[1] In 1960, Dancis and his team pinpointed the enzymatic defect to the oxidative decarboxylation of these branched-chain α-keto acids.[2][3] This crucial discovery established this compound (the keto acid of leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), as the key pathogenic molecules in MSUD.[1][3]

1978: Characterization of the Defective Enzyme Complex

The specific enzyme complex responsible for the decarboxylation of branched-chain α-keto acids, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized in 1978.[1] This multi-enzyme complex, located in the mitochondria, is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). A deficiency in any of these components leads to the accumulation of BCAAs and their keto acid derivatives.

While the discovery of this compound as a key player in a human metabolic disease is well-documented, its initial chemical synthesis predates this. The synthesis of α-keto acids, in general, has been known since the 19th century, with the first synthesis of pyruvic acid by Erlenmeyer in 1881.[1] However, the specific first synthesis of this compound is not as clearly documented in the readily available historical literature, with its significance and detailed study emerging primarily from the investigation of MSUD.

Biochemical Properties and Metabolic Role

This compound is a short-chain keto acid with the chemical formula C₆H₁₀O₃.[2] It is a key intermediate in the catabolic pathway of leucine, an essential amino acid that must be obtained from the diet.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-methyl-2-oxopentanoic acid | [2] |

| Synonyms | α-Ketoisocaproic acid, Ketoleucine | |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Melting Point | 8-10 °C | [4] |

| Boiling Point | 82-83 °C at 11 mmHg | [4] |

| Density | 1.055 g/mL at 20 °C | [4] |

| Solubility in Water | Soluble | [5] |

The primary role of this compound is as a substrate for the BCKD complex, which catalyzes its irreversible oxidative decarboxylation to isovaleryl-CoA. This reaction is a critical step in the complete oxidation of leucine for energy production.

Pathophysiology in Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the deficient activity of the BCKD complex leads to the accumulation of this compound and other branched-chain α-keto acids in blood, cerebrospinal fluid (CSF), and urine to toxic levels.

Table 2: Typical Concentrations of this compound in MSUD Patients vs. Healthy Controls

| Biological Fluid | MSUD Patients (μmol/L) | Healthy Controls (μmol/L) | Reference |

| Plasma | 200 - 5000 | < 50 | [6][7] |

| Urine | Highly elevated (variable) | Trace amounts | [8][9] |

| Cerebrospinal Fluid (CSF) | 100 - 1000 | < 10 | [6] |

The accumulation of this compound is the primary driver of the severe neurological symptoms observed in MSUD, which include lethargy, irritability, seizures, and intellectual disability. The neurotoxic effects are mediated through several proposed mechanisms:

-

Mitochondrial Dysfunction: this compound can impair mitochondrial function by inhibiting key enzymes of the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to reduced ATP production.[10]

-

Oxidative Stress: The accumulation of this keto acid induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neuronal cells.[11]

-

Neurotransmitter Imbalance: High levels of this compound can interfere with the transport of other large neutral amino acids (e.g., tyrosine, tryptophan) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis (e.g., dopamine, serotonin).[11] It can also impact glutamate metabolism.[11]

Experimental Protocols

The accurate quantification of this compound in biological fluids is crucial for the diagnosis and monitoring of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a robust method for the analysis of organic acids in urine. The following is a general protocol for the derivatization and analysis of this compound.

Sample Preparation and Derivatization:

-

Normalization: Urine samples are typically normalized to creatinine concentration. A volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) is used for analysis.[12]

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) is added to each sample to correct for variations in sample preparation and instrument response.

-

Oximation: To stabilize the keto group and prevent enolization, the sample is treated with a derivatizing agent such as hydroxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12]

-

Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.

-

Silylation: The extracted and dried organic acids are then derivatized to their trimethylsilyl (TMS) esters using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.

GC-MS Analysis:

-

Gas Chromatograph: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.

-

Temperature Program: A temperature gradient is employed to separate the various organic acids based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma α-Keto Acid Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in plasma.

Sample Preparation:

-

Protein Precipitation: Plasma proteins are precipitated by adding a cold organic solvent such as methanol or acetonitrile.

-

Internal Standard Addition: An appropriate internal standard is added prior to protein precipitation.

-

Derivatization (Optional but common): To enhance chromatographic retention and ionization efficiency, α-keto acids are often derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the keto group.

LC-MS/MS Analysis:

-

Liquid Chromatography: Reversed-phase chromatography is typically used to separate the derivatized α-keto acids. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) is common.

-

Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the complex biological matrix.

Conclusion

This compound, a key metabolite in leucine catabolism, has a rich history intertwined with the discovery and understanding of Maple Syrup Urine Disease. Its accumulation due to a genetic defect in the BCKD complex leads to severe neurotoxicity, making its accurate measurement critical for diagnosis and patient management. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to further elucidate the pathophysiology of MSUD and develop novel therapeutic strategies. Continued research into the precise molecular mechanisms of this compound-induced neurotoxicity is essential for the development of targeted therapies to mitigate the devastating neurological consequences of this debilitating disease.

References

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. This compound | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 816-66-0 [chemicalbook.com]

- 5. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Renal clearance of branched-chain L-amino and 2-oxo acids in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of mitochondrial homeostasis in organic acidurias: insights from human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Multifaceted Biological Significance of 4-Methyl-2-oxovaleric Acid: From Metabolism to Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1][2] While its role as a metabolic substrate is well-established, KIC is emerging as a pleiotropic molecule with significant involvement in cellular signaling, pathophysiology, and as a modulator of physiological processes. Its accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder characterized by neurological damage.[2][3][4] Beyond its role in disease, KIC influences key signaling pathways such as the mechanistic target of rapamycin (mTOR) and hypoxia-inducible factor-1α (HIF-1α), and impacts insulin sensitivity, muscle metabolism, and the immune response. This technical guide provides an in-depth exploration of the core biological significance of KIC, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Metabolic Role: The Leucine Catabolic Pathway

This compound is the initial keto acid formed from the reversible transamination of leucine, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1] This process is fundamental for nitrogen balance and provides a carbon skeleton that can be further metabolized for energy. Subsequently, KIC is irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism.[2][5][6] This reaction commits the carbon skeleton to enter the Krebs cycle via conversion to acetyl-CoA and acetoacetate.[1] The activity of the BCKDH complex is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation), primarily mediated by BCKDH kinase (BDK) and protein phosphatase 2Cm (PP2Cm), respectively.[7][8]

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][4] This enzymatic block leads to the systemic accumulation of BCAAs (leucine, isoleucine, valine) and their corresponding branched-chain α-keto acids (BCKAs), including KIC.[9] KIC is considered a primary neurotoxic agent in MSUD, with its elevated concentrations linked to severe neurological symptoms such as lethargy, seizures, coma, and irreversible brain damage if untreated.[10] The neurotoxicity is multifactorial, involving impaired mitochondrial function, increased production of reactive oxygen species (ROS), and disruption of neurotransmitter synthesis.[3][10]

Quantitative Data: Metabolite Concentrations in Health and Disease

The concentration of KIC and other BCKAs is a critical biomarker for the diagnosis and monitoring of MSUD.

| Metabolite | Condition | Fluid | Concentration Range | Reference |

| Branched-Chain α-Keto Acids (Total) | Healthy (overnight fast) | Plasma | 59 ± 5 µM | [11] |

| α-Ketoisocaproate (KIC) | Healthy (Wild-Type Mice) | Liver | ~78 pmol/g | [12] |

| α-Ketoisocaproate (KIC) | Healthy (Wild-Type Mice) | Gastrocnemius | ~0.2 nmol/g | [12] |

| α-Ketoisocaproate (KIC) | PP2Cm Knockout Mice (MSUD model) | Gastrocnemius | ~25 nmol/g | [12] |

| Leucine | MSUD (Classic) | Plasma | >1000 µmol/L (Normal: 50-150) | [9] |

| Alloisoleucine | MSUD (Classic, Pathognomonic) | Plasma | >5 µmol/L (Normal: <2) | [9] |

Role in Cellular Signaling

Recent research has unveiled KIC's function as a signaling molecule, influencing major cellular pathways that regulate growth, metabolism, and stress responses.

mTOR Pathway and Insulin Signaling

KIC, like its parent amino acid leucine, can stimulate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[13][14] However, its effects on glucose metabolism are complex. Studies have shown that KIC can suppress insulin-stimulated glucose transport in skeletal muscle cells.[13][14][15] This effect appears to be dependent on its conversion back to leucine via BCAT2 and subsequent mTORC1-mediated inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[7][13] This positions KIC at the crossroads of protein synthesis and insulin resistance, a connection of significant interest in metabolic diseases like type 2 diabetes.[7]

HIF-1α Signaling

Emerging evidence indicates that KIC and other BCKAs can aerobically activate Hypoxia-Inducible Factor-1α (HIF-1α) signaling in vascular cells.[16] This occurs under normal oxygen conditions (normoxia) through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for degrading HIF-1α. The proposed mechanism involves iron chelation and the production of L-2-hydroxyglutarate, which both suppress PHD2 activity.[16] This paracrine activation of HIF-1α by KIC stimulates glycolysis and may play a role in the pathobiology of vascular diseases like pulmonary arterial hypertension.[16]

Other Biological Effects

-

Neurotoxicity: In MSUD, high KIC levels reduce mitochondrial complex activities and increase reactive species formation in the brain, contributing to neuronal damage.[10][17]

-

Skeletal Muscle: KIC has been studied as a nutritional supplement. It may reduce protein degradation and has been observed to decrease muscle damage after certain types of exercise.[1][18]

-

Lipid Metabolism: In animal models, KIC supplementation has been shown to improve the fatty acid composition in skeletal muscle, potentially by influencing transcription factors related to lipid metabolism.[19]

Key Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol outlines a common spectrophotometric method to determine BCKDH activity in tissue extracts. The principle is to measure the rate of NADH production resulting from the oxidative decarboxylation of a BCKA substrate.

Protocol Steps:

-

Tissue Homogenization: Homogenize fresh or frozen tissue in a buffer containing protease and phosphatase inhibitors (e.g., Tris-HCl buffer, pH 7.4, with EDTA, DTT, and a commercial inhibitor cocktail).

-

Mitochondrial Isolation (Optional but recommended): Perform differential centrifugation to isolate the mitochondrial fraction, where the BCKDH complex is located.

-

Enzyme Precipitation: Precipitate the BCKDH complex from the tissue or mitochondrial extract using polyethylene glycol (e.g., 9% PEG).[8]

-

Activity Assay:

-

Resuspend the enzyme pellet in an assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

To measure total activity, pre-incubate the extract with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate and fully activate the enzyme complex.[8] To measure actual (basal) activity, omit the phosphatase.

-

Initiate the reaction by adding the assay mixture containing cofactors (NAD+, Coenzyme A, Thiamine pyrophosphate) and a BCKA substrate (e.g., α-ketoisovalerate or KIC).

-

Monitor the increase in absorbance at 340 nm (due to NADH formation) using a spectrophotometer at a controlled temperature (e.g., 30°C or 37°C).[8][20]

-

-

Calculation: Calculate enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). Express activity as mU/mg of protein (nmol/min/mg).

Quantification of KIC in Biological Samples via LC-MS

This protocol summarizes a sensitive method for quantifying KIC in tissues or plasma using liquid chromatography-mass spectrometry (LC-MS), often involving chemical derivatization to enhance detection.

Protocol Steps:

-

Sample Preparation:

-

Homogenize tissue or deproteinize plasma (e.g., with methanol or perchloric acid).

-

Centrifuge to remove precipitated proteins.

-

Add an internal standard (e.g., a ¹³C-labeled BCKA) to the supernatant for accurate quantification.[12]

-

-

Derivatization:

-

React the BCKAs in the extract with a derivatizing agent, such as o-phenylenediamine (OPD), to form stable, highly ionizable quinoxalinol derivatives.[12]

-

-

Extraction:

-

Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized BCKAs from the aqueous matrix.[12]

-

-

Analysis by UFLC-MS/MS:

-

Lyophilize the organic extract and reconstitute in a suitable mobile phase.

-

Inject the sample onto an Ultra-Fast Liquid Chromatography (UFLC) system coupled to a mass spectrometer (e.g., a Triple TOF or Q-TOF).[12][21]

-

Separate the derivatives using a C18 column with a gradient mobile phase (e.g., ammonium acetate and acetonitrile).[21][22]

-

Detect and quantify the derivatized KIC using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

-

Quantification:

-

Construct a standard curve using known concentrations of derivatized KIC.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[12]

-

Conclusion and Future Directions

This compound is far more than a simple metabolic byproduct. Its central role in the devastating neurotoxicity of MSUD highlights the critical importance of maintaining its homeostasis. Furthermore, its ability to modulate fundamental signaling pathways like mTOR and HIF-1α positions it as a key molecule at the interface of nutrition, metabolic health, and disease. For researchers and drug development professionals, understanding the multifaceted biology of KIC is crucial. Future research should focus on further elucidating the downstream effects of KIC-mediated signaling in various tissues, exploring its potential as a therapeutic target for modulating insulin resistance or vascular dysfunction, and developing strategies to mitigate its neurotoxic effects in metabolic disorders.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 4. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 5. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myadlm.org [myadlm.org]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolic effect of α-ketoisocaproic acid: <i>in vivo</i> and <i>in vitro</i> studies - ProQuest [proquest.com]

- 18. selleckchem.com [selleckchem.com]

- 19. α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Alpha-Ketoisocaproic Acid: A Key Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-Ketoisocaproic acid (α-KIC), a branched-chain keto acid (BCKA) derived from the essential amino acid leucine, is emerging as a critical biomarker in the landscape of metabolic disorders.[1][2] Beyond its well-established role in the rare genetic disorder Maple Syrup Urine Disease (MSUD), recent evidence increasingly implicates elevated levels of α-KIC in the pathophysiology of more common metabolic conditions, including insulin resistance and type 2 diabetes.[3] This technical guide provides a comprehensive overview of α-KIC's role as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and its impact on cellular signaling.

Metabolic Origin and Pathway of Alpha-Ketoisocaproic Acid

Alpha-KIC is the initial product of leucine catabolism, a process initiated by the reversible transamination of leucine catalyzed by branched-chain aminotransferases (BCAT).[1] This reaction transfers the amino group from leucine to α-ketoglutarate, yielding glutamate and α-KIC. Subsequently, α-KIC is oxidatively decarboxylated by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex to isovaleryl-CoA.[2] This is the rate-limiting step in leucine catabolism. Inborn errors in the BCKD complex lead to the accumulation of branched-chain amino acids (BCAAs) and their corresponding ketoacids, including α-KIC, which is the hallmark of MSUD.[4][5]

Alpha-Ketoisocaproic Acid in Metabolic Disorders

Elevated concentrations of α-KIC are a primary diagnostic marker for MSUD, a rare autosomal recessive disorder characterized by a deficiency in the BCKD complex.[4][6] This deficiency leads to the accumulation of BCAAs and BCKAs in blood and urine, causing a distinctive maple syrup odor and severe neurological damage if left untreated.[4]

More recently, metabolomic studies have linked elevated circulating levels of BCAAs and their metabolites, including α-KIC, to insulin resistance and an increased risk of developing type 2 diabetes.[3] While the precise mechanisms are still under investigation, evidence suggests that α-KIC can impair insulin signaling and glucose metabolism.

Quantitative Data on Alpha-Ketoisocaproic Acid Levels

The following tables summarize the reported concentrations of α-KIC in plasma/serum and urine across different metabolic states. These values can serve as a reference for researchers and clinicians.

Table 1: Plasma/Serum Alpha-Ketoisocaproic Acid Concentrations

| Condition | Subject Group | Concentration Range | Reference |

| Healthy | Adults | < 1.09 mcg/mg creatinine (urine) | [7] |

| Maple Syrup Urine Disease (MSUD) | Newborns (2-3 days old) | Leucine > 1000 µmol/L (indicative of high KIC) | [4] |

| Insulin Resistance/Type 2 Diabetes | Humans | Associated with high concentrations | [3] |

Note: Data on specific plasma concentration ranges for healthy individuals and those with insulin resistance is limited and requires further research for standardization.

Signaling Pathways Affected by Alpha-Ketoisocaproic Acid

Alpha-KIC has been shown to influence key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Elevated α-KIC can activate mTORC1, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This inhibition disrupts the downstream insulin signaling cascade, including the PI3K/Akt pathway, ultimately impairing glucose uptake by cells.

Experimental Protocols for Alpha-Ketoisocaproic Acid Quantification

Accurate and reliable quantification of α-KIC is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the analysis of α-keto acids in biological fluids.

1. Sample Preparation:

- To a 1 mL plasma or urine sample, add internal standards (e.g., α-ketovalerate and α-ketocaproate).

- Pass the sample through a weak anion-exchange resin at neutral pH.

- Wash the resin with distilled water to remove interfering substances.

- Elute the α-keto acids with a solution of 4 M hydrochloric acid and ethanol (50:50).[8]

2. Derivatization:

- Prepare quinoxalinol derivatives directly in the eluent.

- Extract the derivatives with methylene chloride.

- Perform trimethylsilylation of the extracted derivatives.[8]

3. HPLC Analysis:

- Column: Fused-silica SE-30 column (30 m).[8]

- Mobile Phase: A gradient of methanol and water is often used.

- Detection: UV detection is commonly employed.

- Quantification: Based on the peak area of the derivatized α-KIC relative to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general workflow for the quantification of organic acids, including α-KIC, in urine.

1. Sample Preparation:

- Adjust the urine sample to a specific creatinine concentration (e.g., 1 µMol creatinine).[9]

- Perform oximation to stabilize the α-keto acids.

- Extract the organic acids using a suitable solvent (e.g., ethyl acetate).[10]

2. Derivatization:

- Evaporate the organic solvent to dryness under a stream of nitrogen.

- Reconstitute the residue and derivatize with a trimethylsilylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[10]

3. GC-MS Analysis:

- GC Column: A capillary column suitable for organic acid analysis.

- Carrier Gas: Helium.

- Temperature Program: A temperature gradient is used to separate the analytes.

- MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[10]

4. Data Analysis:

- Identify α-KIC based on its retention time and mass spectrum.

- Quantify using a calibration curve generated from standards.

Conclusion

Alpha-Ketoisocaproic acid is a pivotal biomarker with significant implications for both rare and common metabolic disorders. Its central role in leucine metabolism and its influence on critical signaling pathways like mTOR underscore its importance in understanding the pathophysiology of conditions such as MSUD and insulin resistance. The analytical methods detailed in this guide provide a framework for the accurate quantification of α-KIC, which is essential for further research and the development of novel therapeutic strategies targeting metabolic diseases. As research in this area continues to evolve, the clinical utility of α-KIC as a diagnostic and prognostic biomarker is expected to expand significantly.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. a-Ketoisocaproic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Maple syrup urine disease: branched-chain keto acid decarboxylation in fibroblasts as measured with amino acids and keto acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 8. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of 4-Methyl-2-oxovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (α-KIC), is a critical endogenous metabolite primarily known for its role as an intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-leucine.[1] This alpha-keto acid is not merely a transient molecule in a degradative pathway; it plays a significant role in nitrogen balance, energy homeostasis, and cellular signaling. Dysregulation of its metabolism is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[2] This technical guide provides an in-depth overview of the core aspects of endogenous this compound synthesis, including the key enzymatic reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

Core Synthesis Pathway

The primary and rate-limiting step in the endogenous synthesis of this compound is the reversible transamination of L-leucine. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[3][4] There are two isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3] The reaction involves the transfer of the amino group from L-leucine to α-ketoglutarate, yielding this compound and L-glutamate.[1][4]

The subsequent and irreversible step in the catabolic pathway is the oxidative decarboxylation of this compound to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large multi-enzyme complex located in the inner mitochondrial membrane.[5][6]

A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including this compound, in the blood and urine, which is characteristic of Maple Syrup Urine Disease.[7]

Quantitative Data

Understanding the kinetics of the enzymes and the physiological concentrations of the metabolites involved is crucial for comprehending the dynamics of this compound synthesis.

Table 1: Kinetic Parameters of Key Enzymes in Human this compound Metabolism

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/mg/min) | Tissue/Cell Type | Reference |

| BCAT2 (mitochondrial) | L-Leucine | ~1000 | - | - | [8] |

| α-Ketoglutarate | ~600-3000 | - | - | [9] | |

| BCKDH Complex | This compound | Broad specificity | - | Mammalian | [2] |

Note: Specific V_max_ values are highly dependent on the purification and assay conditions and are therefore often reported in relative terms. Data for human enzymes are limited and often extrapolated from other mammalian studies.

Table 2: Physiological Concentrations of L-Leucine and this compound in Humans

| Metabolite | Concentration | Compartment | Condition | Reference |

| L-Leucine | 190 ± 22 µM | Muscle (intracellular) | Basal | [10] |

| Rises ~6-fold post-infusion | Plasma | Leucine infusion | [10] | |

| This compound | 1/20th to 1/40th of Leucine | Fibroblasts (intracellular) | Leucine load | [5] |

| ~77% of plasma Leucine enrichment | Plasma | L-[1-13C]leucine infusion | [11] |

Experimental Protocols

Assay for Branched-Chain Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the rate of NADH consumption, which is coupled to the formation of this compound.

Principle: The transamination of L-leucine and α-ketoglutarate by BCAT produces this compound and glutamate. The this compound is then reduced back to L-leucine by the addition of an excess of leucine dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Leucine solution (e.g., 100 mM)

-

α-Ketoglutarate solution (e.g., 50 mM)

-

NADH solution (e.g., 10 mM)

-

Leucine Dehydrogenase (e.g., from Bacillus sphaericus)

-

Ammonium chloride solution (e.g., 1 M)

-

Tissue homogenate or purified enzyme preparation

Procedure:

-

Prepare a reaction mixture in a 96-well plate or a cuvette containing Assay Buffer, L-leucine, α-ketoglutarate, NADH, and ammonium chloride.

-

Add the tissue homogenate or purified enzyme to initiate the reaction.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the BCAT activity.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This radiochemical assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-labeled this compound.

Principle: The BCKDH complex catalyzes the oxidative decarboxylation of this compound. By using a substrate labeled with ¹⁴C at the carboxyl group, the released ¹⁴CO₂ can be trapped and quantified to determine the enzyme activity.

Reagents:

-

Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT.

-

[1-¹⁴C]-4-Methyl-2-oxovaleric acid (specific activity adjusted as needed)

-